2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a pyrimidine ring, and a pyrrolidine ring, all connected by sulfanyl and oxy linkages. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced using a nucleophilic aromatic substitution reaction . The pyrimidine ring could be formed through a condensation reaction . The pyrrolidine ring could be introduced through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The fluorophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the ring . The pyrimidine and pyrrolidine rings would also likely be planar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The pyrimidine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .Scientific Research Applications
Anticancer Properties
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one: exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including colon cancer cells (such as HCT116). The compound interferes with cell proliferation, migration, and survival pathways. Specifically, it may modulate the expression and release of proteins like CyR61 , which play crucial roles in cancer progression .
SIRT1 Activation
SIRT1 (sirtuin 1) is an enzyme associated with longevity and cellular health. 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one acts as a SIRT1 activator, influencing its biological activity. Researchers have explored its potential therapeutic applications in age-related diseases and metabolic disorders .
Triazine Derivatives for Drug Development
The compound’s triazine scaffold makes it an interesting candidate for drug development. Researchers have synthesized derivatives based on this structure, exploring their pharmacological properties. These derivatives may target specific receptors or enzymes, making them valuable in medicinal chemistry .
Organic Synthesis and Catalysts
The compound’s sulfur-containing group can participate in various organic reactions. It has been used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules in synthetic chemistry .
Quantum Chemical Calculations and Spectroscopic Properties
Researchers have performed quantum chemical calculations and spectroscopic studies on 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one . These investigations provide insights into its electronic structure, vibrational modes, and stability. Such data aid in understanding its behavior and potential applications .
Boron-Containing Compounds for Materials Science
The compound’s boron-containing moiety (the dioxaborolane group) is intriguing for materials science. Researchers have explored its use in designing functional materials, such as sensors, catalysts, and luminescent compounds. Boron-based molecules often exhibit unique properties due to their electron-deficient nature .
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-12-19-8-6-16(20-12)23-14-7-9-21(10-14)17(22)11-24-15-4-2-13(18)3-5-15/h2-6,8,14H,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXFSCEEQGAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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